molecular formula C16H19NO3 B2605645 Benzyl 3-oxo-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 166306-17-8

Benzyl 3-oxo-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No. B2605645
CAS RN: 166306-17-8
M. Wt: 273.332
InChI Key: SVKFWHCFUVQMLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate” is a type of organic compound . It’s part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions. For instance, one method involves the use of zinc/copper couple in diethyl ether, followed by the addition of zinc and ammonium chloride in methanol .


Molecular Structure Analysis

The molecular structure of similar compounds can be represented by the empirical formula C13H21NO3 . The molecular weight is approximately 239.31 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds are complex and involve multiple steps. For example, one method involves the use of a zinc-copper couple in diethyl ether, followed by the addition of zinc and ammonium chloride in methanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of approximately 239.31 and an empirical formula of C13H21NO3 .

Scientific Research Applications

Synthesis Techniques and Chemical Transformations

Research into benzyl 3-oxo-7-azaspiro[3.5]nonane-7-carboxylate and related compounds explores innovative synthesis methods and their chemical transformations. For instance, a new synthesis route for spirocyclic oxetanes, which are closely related to the target compound, was developed to facilitate the production of complex spirocyclic structures. This technique involves oxidative cyclizations and has been demonstrated through the synthesis of tetracyclic systems and their X-ray crystal structures (Gurry, McArdle, & Aldabbagh, 2015). Similarly, advancements in the regioselective cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate have led to the synthesis of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, showcasing the versatility of these compounds in creating diastereoisomeric mixtures (Molchanov & Tran, 2013).

Pharmacological Evaluation and Potential Applications

Certain derivatives of benzyl 3-oxo-7-azaspiro[3.5]nonane-7-carboxylate have been synthesized and evaluated for pharmacological activities, such as potential dopamine agonist properties. Although no central nervous system activity was found, some derivatives demonstrated significant peripheral dopamine agonist activity, highlighting the potential for therapeutic application (Brubaker & Colley, 1986). Furthermore, anticonvulsant activity has been studied in analogs, showing promising results and expanding the understanding of these compounds' pharmacological potential (Farrar et al., 1993).

Chemical Properties and Mechanistic Insights

Experimental and theoretical studies on the mechanism and rate constants of sequential spirocyclization involving vinyl, aryl, and N-alkoxyaminyl radicals have provided deep insights into the reactivity and stability of these compounds. Such studies are crucial for designing and implementing efficient synthesis strategies for spirocyclic compounds, including those related to benzyl 3-oxo-7-azaspiro[3.5]nonane-7-carboxylate (Bejarano et al., 2022).

Safety and Hazards

Sigma-Aldrich provides these compounds “as-is” and makes no representation or warranty with respect to these products . It’s important to handle these compounds with care and follow safety guidelines.

properties

IUPAC Name

benzyl 3-oxo-7-azaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c18-14-6-7-16(14)8-10-17(11-9-16)15(19)20-12-13-4-2-1-3-5-13/h1-5H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKFWHCFUVQMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1=O)CCN(CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-oxo-7-azaspiro[3.5]nonane-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.